molecular formula C13H18N2O2 B1657119 1-Methyl-4-(3,4-methylenedioxybenzyl)piperazine CAS No. 55500-12-4

1-Methyl-4-(3,4-methylenedioxybenzyl)piperazine

Cat. No.: B1657119
CAS No.: 55500-12-4
M. Wt: 234.29 g/mol
InChI Key: QCJDACRQEXDUKB-UHFFFAOYSA-N
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Description

1-Methyl-4-(3,4-methylenedioxybenzyl)piperazine is a chemical compound belonging to the piperazine class. It is structurally related to benzylpiperazine and has been studied for its potential applications in various fields. This compound is known for its unique chemical structure, which includes a methylenedioxybenzyl group attached to a piperazine ring.

Preparation Methods

The synthesis of 1-Methyl-4-(3,4-methylenedioxybenzyl)piperazine typically involves the reaction of piperazine with 3,4-methylenedioxybenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-Methyl-4-(3,4-methylenedioxybenzyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzyl group, leading to the formation of various substituted products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Methyl-4-(3,4-methylenedioxybenzyl)piperazine involves its interaction with specific molecular targets in biological systems. It is believed to modulate the activity of neurotransmitter receptors, particularly those involved in the dopaminergic and serotonergic pathways. This modulation can lead to various physiological effects, including changes in mood, perception, and cognition .

Comparison with Similar Compounds

1-Methyl-4-(3,4-methylenedioxybenzyl)piperazine is structurally similar to other piperazine derivatives such as benzylpiperazine and 3,4-methylenedioxyamphetamine. its unique methylenedioxybenzyl group distinguishes it from these compounds and contributes to its distinct chemical and pharmacological properties. Similar compounds include:

    Benzylpiperazine (BZP): A stimulant with effects similar to amphetamines.

    3,4-Methylenedioxyamphetamine (MDA): A psychoactive compound with entactogenic effects.

    1-(3-Chlorophenyl)piperazine (mCPP): A psychoactive drug with serotonergic activity.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-14-4-6-15(7-5-14)9-11-2-3-12-13(8-11)17-10-16-12/h2-3,8H,4-7,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCJDACRQEXDUKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10970846
Record name 1-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10970846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55500-12-4
Record name Piperazine, 1-methyl-4-(3,4-methylenedioxybenzyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055500124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10970846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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